molecular formula C16H11NO3 B11852716 2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate

2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate

Cat. No.: B11852716
M. Wt: 265.26 g/mol
InChI Key: ZSMGGQWYSAQWGQ-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate is a chemical compound with the molecular formula C16H11NO3. It is known for its unique structure, which combines a naphthalene ring with a nicotinate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate typically involves the esterification of 2-oxo-1,2-dihydronaphthalene-1-carboxylic acid with nicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydronaphthalen-1-yl nicotinate stands out due to its unique combination of a naphthalene ring and a nicotinate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(2-oxo-1H-naphthalen-1-yl) pyridine-3-carboxylate

InChI

InChI=1S/C16H11NO3/c18-14-8-7-11-4-1-2-6-13(11)15(14)20-16(19)12-5-3-9-17-10-12/h1-10,15H

InChI Key

ZSMGGQWYSAQWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C(=O)C=CC2=C1)OC(=O)C3=CN=CC=C3

Origin of Product

United States

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